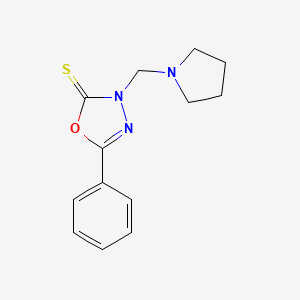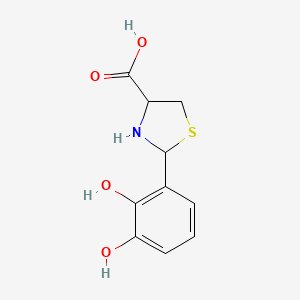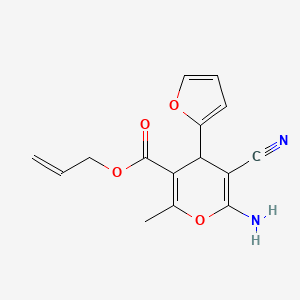
5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with carbon disulfide and an alkylating agent in the presence of a base. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.
Scientific Research Applications
5-Phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-[(morpholin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- 5-Phenyl-3-[(piperidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
Uniqueness
5-Phenyl-3-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
5-phenyl-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H15N3OS/c18-13-16(10-15-8-4-5-9-15)14-12(17-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI Key |
FGXAVJSVKZSZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C(=S)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11516238.png)

![6-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]hexanoate](/img/structure/B11516249.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11516255.png)
![N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B11516265.png)
![3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11516270.png)
![{(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11516272.png)
![4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B11516277.png)
![2-[2-(diphenylphosphoryl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11516292.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11516294.png)
![1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)

![4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516313.png)
